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molecular formula C7H10O3 B8471455 4-Methyl-3-formyl-pent-3-en-1-oic acid

4-Methyl-3-formyl-pent-3-en-1-oic acid

Cat. No. B8471455
M. Wt: 142.15 g/mol
InChI Key: XYQWMCXCCWXTBD-UHFFFAOYSA-N
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Patent
US04487957

Procedure details

A solution of 0.956 g of tert.-butyl 4-methyl-3-formyl-pent-3-enoate in 8.7 ml of methylene chloride was added at 0° to 5° C. to a mixture of 15.5 ml of trifluoroacetic acid and 20 ml of methylene chloride and the mixture was stirred at 5° C. for 3 hours. Cyclohexane was added to the mixture which was then evaporated to dryness under reduced pressure. The residue was empasted with isopropyl ether to obtain 0.444 g of 4-methyl-3-formyl-pent-3-en-1-oic acid melting at 102° C. The mother liquors were chromatographed over silica gel and elution with a 1-1-1 benzene-acetone-chloroform mixture yielded 40 mg of 4-methyl-3-formyl-pent-3-en-1-oic acid melting at 102° C.
Name
tert.-butyl 4-methyl-3-formyl-pent-3-enoate
Quantity
0.956 g
Type
reactant
Reaction Step One
Quantity
15.5 mL
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:14])=[C:3]([CH:12]=[O:13])[CH2:4][C:5]([O:7]C(C)(C)C)=[O:6].FC(F)(F)C(O)=O.C1CCCCC1>C(Cl)Cl>[CH3:1][C:2]([CH3:14])=[C:3]([CH:12]=[O:13])[CH2:4][C:5]([OH:7])=[O:6]

Inputs

Step One
Name
tert.-butyl 4-methyl-3-formyl-pent-3-enoate
Quantity
0.956 g
Type
reactant
Smiles
CC(=C(CC(=O)OC(C)(C)C)C=O)C
Name
Quantity
15.5 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
8.7 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 5° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC(=C(CC(=O)O)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.444 g
YIELD: CALCULATEDPERCENTYIELD 64.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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